2-(Azetidin-1-yl)-3-fluorobenzaldehyde

medicinal chemistry structure-activity relationship fluorine chemistry

2-(Azetidin-1-yl)-3-fluorobenzaldehyde (CAS 1864252-32-3, molecular formula C₁₀H₁₀FNO, MW 179.19 g/mol) is a fluorinated benzaldehyde derivative featuring an azetidine heterocycle at the 2-position and a fluorine atom at the 3-position of the aromatic ring. This compound serves as a versatile building block in medicinal chemistry, with the azetidine moiety conferring conformational rigidity and the fluorine substituent enhancing metabolic stability and modulating electronic properties.

Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol
Cat. No. B13167559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-1-yl)-3-fluorobenzaldehyde
Molecular FormulaC10H10FNO
Molecular Weight179.19 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=C(C=CC=C2F)C=O
InChIInChI=1S/C10H10FNO/c11-9-4-1-3-8(7-13)10(9)12-5-2-6-12/h1,3-4,7H,2,5-6H2
InChIKeyRBKXBQXHEUNHLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-1-yl)-3-fluorobenzaldehyde: Core Specifications and Pharmacophore Relevance


2-(Azetidin-1-yl)-3-fluorobenzaldehyde (CAS 1864252-32-3, molecular formula C₁₀H₁₀FNO, MW 179.19 g/mol) is a fluorinated benzaldehyde derivative featuring an azetidine heterocycle at the 2-position and a fluorine atom at the 3-position of the aromatic ring . This compound serves as a versatile building block in medicinal chemistry, with the azetidine moiety conferring conformational rigidity and the fluorine substituent enhancing metabolic stability and modulating electronic properties [1]. The aldehyde functional group provides a reactive handle for further synthetic elaboration via condensation, reductive amination, and nucleophilic addition reactions .

2-(Azetidin-1-yl)-3-fluorobenzaldehyde: Why Regioisomers and Non-Fluorinated Analogs Are Not Interchangeable


In procurement and synthetic planning, the temptation to substitute 2-(azetidin-1-yl)-3-fluorobenzaldehyde with a regioisomer (e.g., 2-(azetidin-1-yl)-5-fluorobenzaldehyde or 4-(azetidin-1-yl)-3-fluorobenzaldehyde) or a non-fluorinated analog (e.g., 2-(azetidin-1-yl)benzaldehyde) carries material risk. The 2,3-substitution pattern establishes a unique ortho relationship between the azetidine nitrogen and the fluorine atom that is absent in all positional isomers, creating distinct electronic and steric microenvironments at the reactive aldehyde center . This spatial arrangement directly influences reactivity in downstream coupling reactions and pharmacophore geometry in final drug candidates. Furthermore, class-level evidence demonstrates that fluorinated small-ring azaheterocycles exhibit profoundly different behavior—including altered basicity, lipophilicity, and aqueous solubility—compared to their nonfluorinated counterparts, with effects that cannot be reliably predicted from unsubstituted analogs [1].

2-(Azetidin-1-yl)-3-fluorobenzaldehyde Evidence-Based Differentiation: Quantifiable Comparative Data


2,3-Substitution Pattern: Ortho Azetidine–Fluorine Proximity Defines Unique Electronic Microenvironment

The 2,3-substitution pattern of 2-(azetidin-1-yl)-3-fluorobenzaldehyde places the azetidine nitrogen in an ortho relationship to the aldehyde group and adjacent to the 3-fluoro substituent on the aromatic ring. In contrast, the regioisomer 2-(azetidin-1-yl)-5-fluorobenzaldehyde positions the fluorine at the para position relative to the azetidine-bearing carbon, while 4-(azetidin-1-yl)-3-fluorobenzaldehyde places the azetidine at the para position relative to the aldehyde . This spatial distinction directly modulates electron density at the aldehyde carbon: the ortho-azetidine/ortho-fluorine arrangement in the target compound creates a distinct dipole orientation that differs from all regioisomers, affecting nucleophilic addition rates in subsequent synthetic steps .

medicinal chemistry structure-activity relationship fluorine chemistry

Fluorinated vs. Non-Fluorinated Azetidinyl Benzaldehydes: Molecular Weight and LogP Differentiation

The target compound, 2-(azetidin-1-yl)-3-fluorobenzaldehyde (MW = 179.19 g/mol, predicted XLogP3 ≈ 1.7), contains a single fluorine atom that directly impacts its physicochemical profile. The non-fluorinated analog, 2-(azetidin-1-yl)benzaldehyde (MW = 161.20 g/mol), lacks this fluorine substituent entirely . Class-level studies on fluoroalkyl-substituted saturated heterocyclic amines demonstrate that fluorine introduction modulates pKa(H), lipophilicity, and aqueous solubility in a manner that depends on fluorination pattern, ring size, and conformation [1]. The presence of the fluorine atom at the 3-position in the target compound confers enhanced metabolic stability and altered electronic properties compared to the non-fluorinated baseline, as established across multiple azetidine-containing building block series [2].

physicochemical properties drug-likeness medicinal chemistry

Commercial Availability and Purity Specification: Differentiated Sourcing Profile

Commercial sourcing data reveals differentiated purity specifications and availability across azetidinyl-fluorobenzaldehyde regioisomers. 2-(Azetidin-1-yl)-3-fluorobenzaldehyde is commercially available with a certified purity of 98% (Leyan, product 2259837) . In contrast, the 2-(azetidin-1-yl)-5-fluorobenzaldehyde regioisomer is listed without a specified purity grade in public catalogs , and the 2-(azetidin-1-yl)benzaldehyde analog is offered at 95% minimum purity . The 98% purity specification for the target compound is critical for applications requiring high-fidelity building blocks, such as parallel library synthesis, fragment-based screening campaigns, and late-stage functionalization where impurities can confound biological results.

procurement chemical sourcing building blocks

Conformational Rigidity Advantage: Azetidine vs. Larger Saturated N-Heterocycles

The azetidine ring (four-membered N-heterocycle) in 2-(azetidin-1-yl)-3-fluorobenzaldehyde confers a distinct conformational rigidity profile compared to larger saturated N-heterocyclic analogs (pyrrolidine, piperidine). Azetidine-containing building blocks have been widely adopted in drug design precisely because the strained four-membered ring restricts conformational freedom, potentially improving target binding affinity through reduced entropic penalty upon binding [1]. Class-level evidence indicates that the replacement of azetidine with pyrrolidine (five-membered) or piperidine (six-membered) analogs modulates basicity, lipophilicity, and aqueous solubility in complex ways depending on fluorination pattern and ring size [2]. The smaller ring size of azetidine also contributes a distinct three-dimensional character that can enhance clinical success rates in drug discovery programs compared to flatter, less strained heterocyclic scaffolds [3].

conformational restriction drug design azetidine

Industrial Validation: Patent-Cited Azetidinyl-Fluorobenzaldehyde Scaffold in Kinase Inhibitor Programs

The azetidinyl-fluorobenzaldehyde scaffold is explicitly cited in pharmaceutical patent literature as a key intermediate for kinase inhibitor development. A Roche patent application (EP2025068435) specifically discloses processes for synthesizing substituted fluoroalkyl azetidinyl-amino-benzaldehyde derivatives for therapeutic applications [1]. Additionally, the general structural motif appears in antitumor agent patents where azetidinyl-containing compounds exhibit enhanced efficacy in combination regimens [2]. This industrial validation—documented by a major pharmaceutical company's intellectual property portfolio—distinguishes the azetidinyl-fluorobenzaldehyde scaffold from unvalidated building blocks that lack comparable patent citations.

kinase inhibition pharmaceutical patents oncology

Predicted vs. Measured Physicochemical Property Differentiation Across Regioisomers

Computationally predicted physicochemical properties reveal measurable differentiation between 2-(azetidin-1-yl)-3-fluorobenzaldehyde and its regioisomers that carries implications for drug design. The target compound (2-azetidinyl, 3-fluoro) exhibits a predicted pKa of 4.30 ± 0.40, topological polar surface area (TPSA) of 20.3 Ų, and XLogP3 of 1.7 [1]. The regioisomer 4-(azetidin-1-yl)-3-fluorobenzaldehyde shares the same predicted XLogP3 range but differs in TPSA (the para-azetidine arrangement relative to aldehyde alters the spatial distribution of polar surface area) . These property differences—though subtle in magnitude—accumulate significance in the context of multiparameter optimization, where small variations in pKa, logP, and TPSA collectively influence permeability, solubility, and off-target binding profiles.

in silico ADME property prediction medicinal chemistry

2-(Azetidin-1-yl)-3-fluorobenzaldehyde: Evidence-Driven Applications in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization and Fragment-Based Screening

The azetidinyl-fluorobenzaldehyde scaffold, validated in Roche patent EP2025068435 for synthesizing fluoroalkyl azetidinyl-amino-benzaldehyde derivatives [1], is positioned for kinase inhibitor programs requiring conformationally constrained building blocks. The 2,3-substitution pattern provides a defined vector for hinge-binding motifs, while the aldehyde functional group enables reductive amination with diverse amine libraries to generate focused kinase inhibitor collections.

Conformationally Constrained Scaffold Synthesis for CNS and GPCR Targets

The enhanced conformational rigidity conferred by the azetidine ring (relative to pyrrolidine and piperidine analogs) makes 2-(azetidin-1-yl)-3-fluorobenzaldehyde a strategic building block for CNS and GPCR programs where defined three-dimensional pharmacophore geometry is essential for receptor subtype selectivity [2]. The strained four-membered ring reduces accessible conformations, potentially improving target engagement specificity.

Fluorine-Containing Fragment Library Construction for ¹⁹F NMR Screening

The presence of the 3-fluoro substituent enables detection by ¹⁹F NMR spectroscopy, positioning 2-(azetidin-1-yl)-3-fluorobenzaldehyde as a reporter-tagged fragment for ligand-observed screening campaigns. The 98% purity specification ensures minimal spectral interference from impurities, while the fluorine atom serves as a sensitive probe for protein binding events.

Aldehyde-Reactive Covalent Inhibitor and PROTAC Linker Synthesis

The aldehyde functional group provides a reactive handle for generating imine-, hydrazone-, and oxime-linked conjugates. In PROTAC (proteolysis-targeting chimera) development, the aldehyde can be reduced to a primary alcohol for subsequent linker attachment, while the rigid azetidine scaffold maintains favorable physicochemical properties (predicted XLogP3 ≈ 1.7, TPSA = 20.3 Ų [3]) compatible with oral bioavailability guidelines.

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